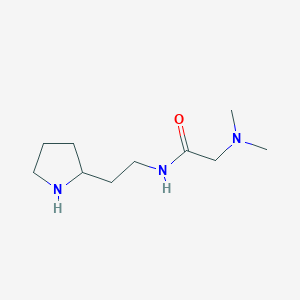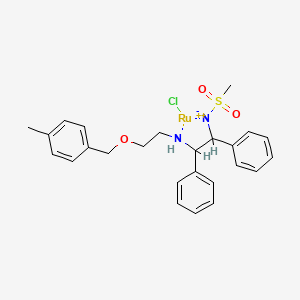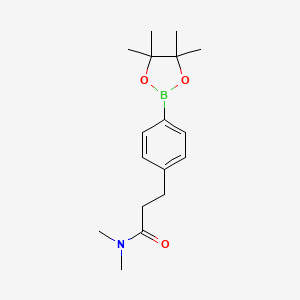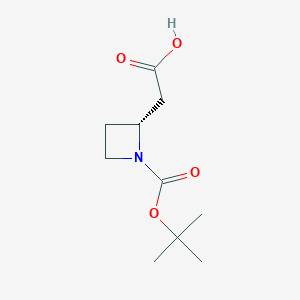![molecular formula C6H6ClN3 B6591340 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 1367986-07-9](/img/structure/B6591340.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H6ClN3. It is a derivative of pyrrolopyrimidine and is characterized by the presence of a chlorine atom at the 2-position and a dihydropyrrolo ring fused to a pyrimidine ring.
作用机制
Target of Action
The primary targets of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound interacts with its targets by binding to the kinase active sites, inhibiting their activity . This interaction disrupts the normal signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
Upon binding to its targets, this compound affects several biochemical pathways. It induces cell cycle arrest and apoptosis in cancer cells . The compound up-regulates pro-apoptotic proteins such as caspase-3 and Bax, while down-regulating anti-apoptotic protein Bcl-2 .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical structure and the presence of halogen atoms .
Result of Action
The action of this compound results in significant molecular and cellular effects. It causes cell cycle arrest at the G1/S phase and induces apoptotic death in cancer cells . At the molecular level, it increases the activity of pro-apoptotic proteins and decreases the activity of anti-apoptotic proteins .
生化分析
Biochemical Properties
It has been synthesized and tested in vitro against several human cancer cell lines . The compound showed promising activity, particularly against MCF7 cells .
Cellular Effects
In cellular assays, 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has shown to exert cytotoxic effects against various types of cells . It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies have shown promising binding affinities of similar compounds against Bcl2 anti-apoptotic protein . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolopyrimidine ring system . Another approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like oxone and hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
相似化合物的比较
2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
- 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 2-Fluoro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 2-Iodo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
These compounds share a similar core structure but differ in the halogen substituent at the 2-position. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall biological activity .
属性
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCUTNLVLAXTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
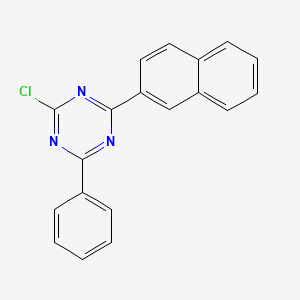

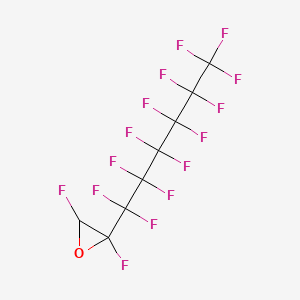
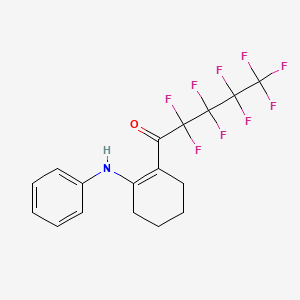
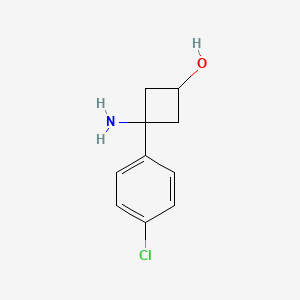
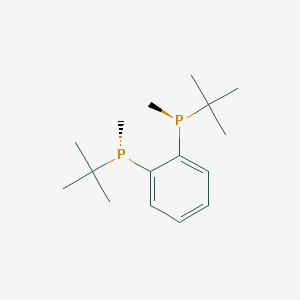
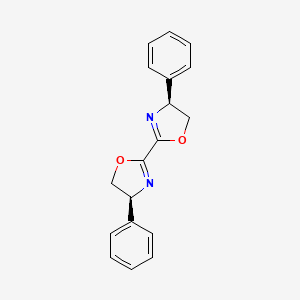
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)
![9-bromo-7H-benzo[c]carbazole](/img/structure/B6591301.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate](/img/structure/B6591308.png)
